molecular formula C26H39N B12647494 4-(1-(2-Phenylethyl)tridecyl)pyridine CAS No. 83898-20-8

4-(1-(2-Phenylethyl)tridecyl)pyridine

Cat. No.: B12647494
CAS No.: 83898-20-8
M. Wt: 365.6 g/mol
InChI Key: TVYBCUBLBGWIGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-diethoxyethylcyanoacetate is typically synthesized through the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions.

Industrial Production Methods

In industrial settings, the production of Ethyl 2,2-diethoxyethylcyanoacetate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-diethoxyethylcyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-diethoxyethylcyanoacetate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2-diethoxyethylcyanoacetate involves its ability to undergo various chemical transformations, leading to the formation of biologically active compounds. These compounds can interact with specific molecular targets, such as enzymes and receptors, to exert their effects. The pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyanoacetate
  • Diethyl malonate
  • Ethyl acetoacetate

Comparison

Ethyl 2,2-diethoxyethylcyanoacetate is unique due to its combination of cyano and ethoxy groups, which provide distinct reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications .

Properties

CAS No.

83898-20-8

Molecular Formula

C26H39N

Molecular Weight

365.6 g/mol

IUPAC Name

4-(1-phenylpentadecan-3-yl)pyridine

InChI

InChI=1S/C26H39N/c1-2-3-4-5-6-7-8-9-10-14-17-25(26-20-22-27-23-21-26)19-18-24-15-12-11-13-16-24/h11-13,15-16,20-23,25H,2-10,14,17-19H2,1H3

InChI Key

TVYBCUBLBGWIGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCC1=CC=CC=C1)C2=CC=NC=C2

Origin of Product

United States

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